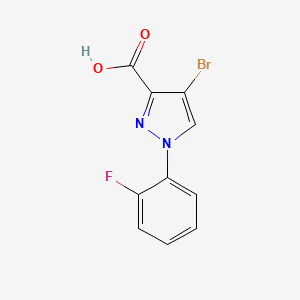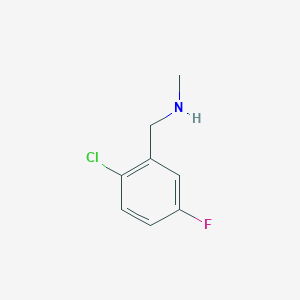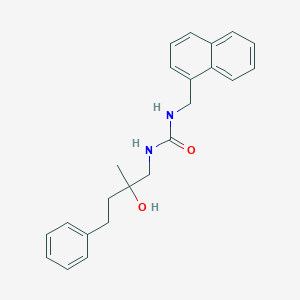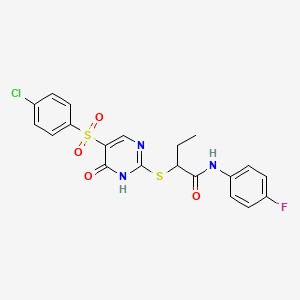
4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C9H6BrFN2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is defined by its InChI code: 1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H . This indicates that the compound contains a pyrazole ring bound to a bromine atom and a 2-fluorophenyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.06 . It is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid and related compounds have been synthesized using various techniques. For instance, Loh et al. (2013) utilized chalcones and hydrazine hydrate in the presence of aliphatic acids for the synthesis of similar pyrazole compounds, highlighting the versatility of the synthesis process (Loh et al., 2013).
Crystal Structures : The crystal structures of these compounds have been characterized using X-ray single crystal structure determination. This is crucial for understanding the molecular geometry and potential applications in various fields (Loh et al., 2013).
Radiopharmaceutical Applications
- Positron Emission Tomography (PET) : Katoch-Rouse and Horti (2003) demonstrated the use of 4-bromopyrazole ring derivatives in radiolabeled compounds for PET, a significant application in medical imaging and diagnostic research (Katoch-Rouse & Horti, 2003).
Antimicrobial and Antifungal Properties
Antimicrobial Activity : Some derivatives of 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid have shown potential in antimicrobial and antifungal applications. For example, Raval et al. (2012) synthesized compounds demonstrating significant antimicrobial activity, indicating potential use in combating microbial infections (Raval, Desai, & Desai, 2012).
Antifungal Activity : Similarly, a study by Du et al. (2015) synthesized novel pyrazole derivatives and tested their efficacy against phytopathogenic fungi, showing promising antifungal activities (Du et al., 2015).
Optical Nonlinearity and NLO Materials
- Optical Limiting Applications : Chandrakantha et al. (2013) found that certain N-substituted pyrazole derivatives exhibit optical nonlinearity, making them potential candidates for optical limiting applications, an important aspect in photonics and laser technology (Chandrakantha et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .
Wirkmechanismus
Target of Action
The primary targets of the compound “4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid” are currently unknown. The compound belongs to the class of organic compounds known as phenylpyrazoles
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is currently unavailable. The compound’s predicted properties include a boiling point of 2978±200 °C and a density of 159±01 g/cm3 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For “4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid”, it is recommended to be stored at 2-8°C .
Eigenschaften
IUPAC Name |
4-bromo-1-(2-fluorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-6-5-14(13-9(6)10(15)16)8-4-2-1-3-7(8)12/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTDWUIMAMYVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2479081.png)
![N-(2-methyl-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2479082.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2479083.png)
![N-(4-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2479084.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2479086.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2479087.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2479089.png)

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2479091.png)


![N-(2,3-dimethoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2479099.png)
![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)